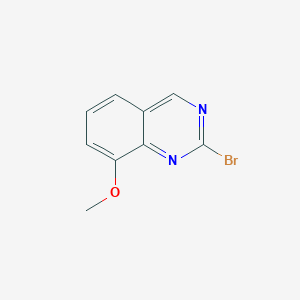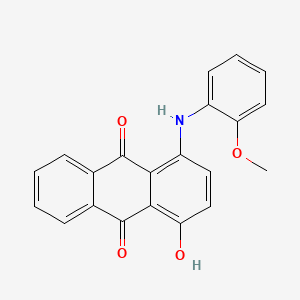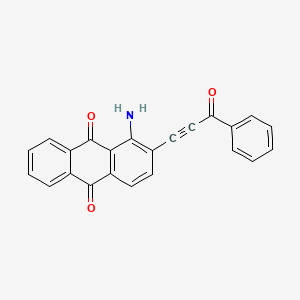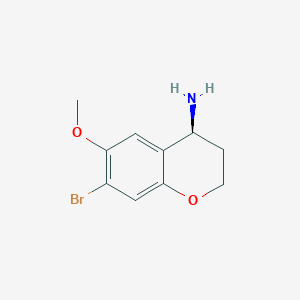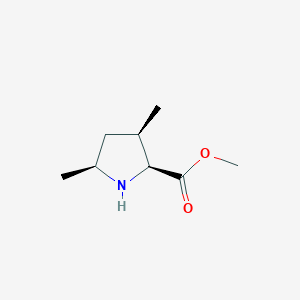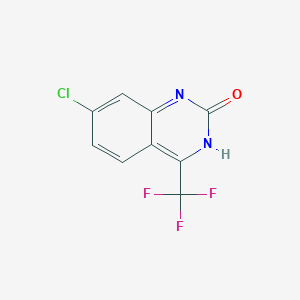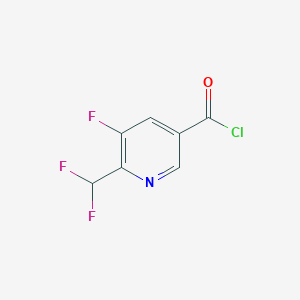
2-(Difluoromethyl)-3-fluoropyridine-5-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-3-fluoropyridine-5-carbonyl chloride is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in medicinal and agricultural chemistry due to their unique properties, such as enhanced lipophilicity, bioavailability, and metabolic stability . The incorporation of fluorine atoms can modulate the biological and physiological activity of a compound, making them valuable in drug discovery and development .
Preparation Methods
One common method is the direct C-H difluoromethylation of pyridines using difluoromethylation reagents . This process can be achieved through metal-catalyzed cross-coupling reactions or radical processes . Industrial production methods often involve the use of readily available starting materials and efficient reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
2-(Difluoromethyl)-3-fluoropyridine-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include metal catalysts, such as palladium or copper, and various nucleophiles and oxidizing or reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(Difluoromethyl)-3-fluoropyridine-5-carbonyl chloride has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its ability to modulate biological activity and improve drug properties.
Agricultural Chemistry: The compound is used in the synthesis of agrochemicals, such as herbicides and pesticides, due to its enhanced stability and efficacy.
Material Science: The compound is used in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-3-fluoropyridine-5-carbonyl chloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity . The fluorine atoms can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
2-(Difluoromethyl)-3-fluoropyridine-5-carbonyl chloride can be compared with other fluorinated pyridine derivatives, such as:
2-(Trifluoromethyl)-3-fluoropyridine-5-carbonyl chloride: This compound has an additional fluorine atom in the trifluoromethyl group, which can further enhance its lipophilicity and metabolic stability.
2-(Difluoromethyl)-4-fluoropyridine-5-carbonyl chloride: This compound has the fluorine atom at a different position on the pyridine ring, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties .
Properties
Molecular Formula |
C7H3ClF3NO |
|---|---|
Molecular Weight |
209.55 g/mol |
IUPAC Name |
6-(difluoromethyl)-5-fluoropyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H3ClF3NO/c8-6(13)3-1-4(9)5(7(10)11)12-2-3/h1-2,7H |
InChI Key |
XOKTYCOHEKBVDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)C(F)F)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


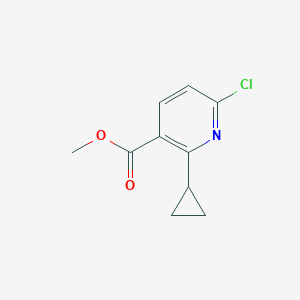
![O1-tert-butyl O7-methyl 3-[(Z)-2-(tert-butoxycarbonylamino)-3-methoxy-3-oxo-prop-1-enyl]indole-1,7-dicarboxylate](/img/structure/B13144435.png)
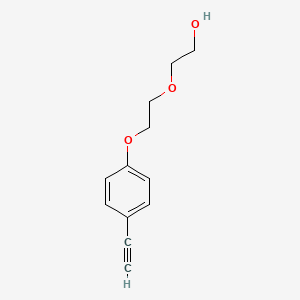
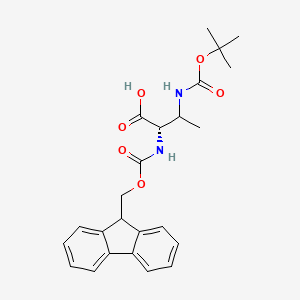

![Tert-butyl 7-(aminomethyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B13144457.png)
